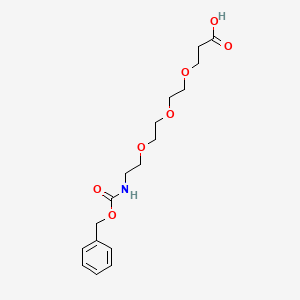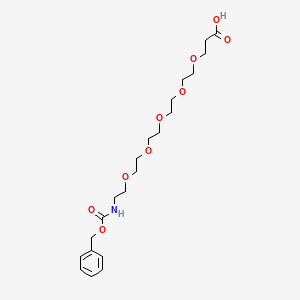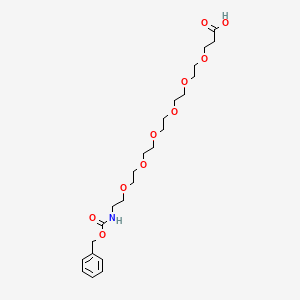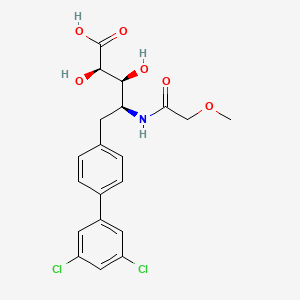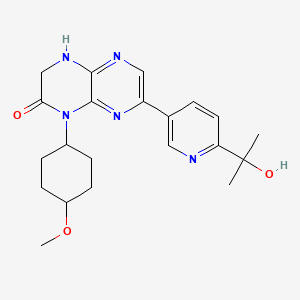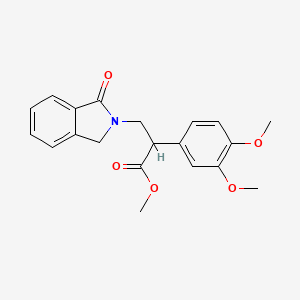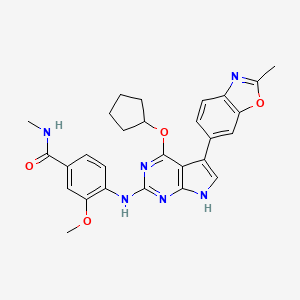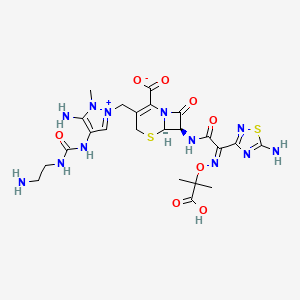
西妥洛沙芬
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
西妥洛沙是一种半合成的广谱第五代头孢菌素类抗生素。它主要与塔唑巴坦(一种β-内酰胺酶抑制剂)联合使用,用于治疗复杂性腹腔感染、复杂性尿路感染和医院获得性细菌性肺炎。 西妥洛沙对革兰氏阴性菌(包括对传统抗生素有耐药性的铜绿假单胞菌)特别有效 .
科学研究应用
西妥洛沙有广泛的科学研究应用:
化学: 它被用作模型化合物来研究头孢菌素类抗生素的合成和反应性。
生物学: 西妥洛沙用于细菌耐药机制研究和新型抗生素的开发。
医学: 它用于临床试验,以评估其在治疗各种感染中的有效性和安全性。
生化分析
Biochemical Properties
Ceftolozane exerts bactericidal activities against susceptible gram-negative and gram-positive infections by interfering with bacterial cell wall synthesis . When it is combined with tazobactam, it exerts further activity against beta-lactamase enzyme-producing bacteria, which are normally resistant to beta-lactam antibiotics .
Cellular Effects
Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall .
Molecular Mechanism
Ceftolozane works by interfering with the production of molecules that bacteria need to build their protective cell walls . This causes weakness in the bacterial cell walls which then become prone to collapse, ultimately leading to the death of the bacteria . Tazobactam blocks the action of bacterial enzymes called beta-lactamases . These enzymes enable bacteria to break down beta-lactam antibiotics like ceftolozane, making the bacteria resistant to the antibiotic’s action .
Temporal Effects in Laboratory Settings
The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used .
Dosage Effects in Animal Models
At doses equivalent to 4-7 the standard dose administered in humans, no developmental abnormalities were seen . In a neutropenic murine thigh infection model, the pharmacokinetic–pharmacodynamic index that is best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen .
Transport and Distribution
Ceftolozane demonstrates linear pharmacokinetics unaffected by the coadministration of tazobactam . It demonstrates low plasma protein binding (20 %), is primarily eliminated via urinary excretion (≥92 %), and may require dose adjustments in patients with a creatinine clearance <50 mL/min .
准备方法
西妥洛沙由7-氨基头孢菌酸(7-ACA)合成该过程需要仔细控制反应条件,以确保中间体和最终活性药物成分(API)的纯度 . 工业生产方法侧重于通过先进的纯化技术和严格的质量控制措施优化产量和纯度 .
化学反应分析
西妥洛沙会经历几种类型的化学反应,包括:
氧化: 西妥洛沙在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以改变西妥洛沙中的官能团,从而改变其药理特性。
取代: 西妥洛沙可以发生取代反应,特别是在吡唑和噻二唑部分,导致具有不同生物活性的衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
作用机制
西妥洛沙通过抑制细菌细胞壁合成发挥其抗菌作用。它与青霉素结合蛋白 (PBP) 结合,PBP 对细菌细胞壁中肽聚糖合成的最后一步转肽反应至关重要。这种抑制阻止了功能性细胞壁的形成,导致细菌细胞裂解和死亡。 塔唑巴坦与西妥洛沙联合使用时,会抑制β-内酰胺酶,这是一种细菌产生的可以降解β-内酰胺类抗生素的酶,从而增强西妥洛沙的疗效 .
相似化合物的比较
西妥洛沙经常与其他头孢菌素和β-内酰胺酶抑制剂联合用药进行比较,例如头孢他啶/阿维巴坦和头孢吡肟。与头孢他啶不同,西妥洛沙在头孢烷核的 3 位有一个修饰的侧链,这赋予了它强效的抗假单胞菌活性。 西妥洛沙还因其能够避开铜绿假单胞菌采用的多种耐药机制而与众不同,包括外排泵和通过孔蛋白的摄取减少 .
类似化合物包括:
头孢他啶: 另一种具有抗假单胞菌活性的头孢菌素。
头孢吡肟: 一种第四代头孢菌素,具有广谱活性。
头孢曲松: 一种第三代头孢菌素,用于治疗多种细菌感染。
属性
Key on ui mechanism of action |
Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. |
|---|---|
CAS 编号 |
689293-68-3 |
分子式 |
C23H30N12O8S2 |
分子量 |
666.7 g/mol |
IUPAC 名称 |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11+/t12-,18-/m1/s1 |
InChI 键 |
JHFNIHVVXRKLEF-XBTMOFHYSA-N |
SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
手性 SMILES |
CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
规范 SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CXA-101; CXA101; CXA 101; FR264205; FR 264205; FR-264205; Ceftolozane brand name: Zerbaxa (with tazobactam). |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-borono-2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]hexanoic acid](/img/structure/B606508.png)
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone](/img/structure/B606513.png)


